Superior Inhibition of Global HSA Glycation
Glycation-IN-1 (Compound 3) demonstrates significantly higher maximum inhibition of glycation compared to structural analogs at the same concentration. It achieved 42.73% inhibition at 400 μg/mL, while Compounds 1 and 2 only achieved 28.2% and 20.9% inhibition, respectively, and Compound 4 showed no respectable inhibition [1]. This establishes Compound 3 as the most potent glycation suppressor among the series.
| Evidence Dimension | Percent inhibition of HSA glycation (UV-vis spectroscopy) |
|---|---|
| Target Compound Data | 42.73% (p < 0.01) |
| Comparator Or Baseline | Compound 1: 28.2% (p < 0.05); Compound 2: 20.9% (p = ns); Compound 4: No respectable inhibition |
| Quantified Difference | 1.5-fold vs Compound 1; 2.0-fold vs Compound 2; N/A vs Compound 4 |
| Conditions | HSA incubated with glucose and test compounds at 400 μg/mL for 10 weeks |
Why This Matters
This metric directly quantifies the ability of the compound to prevent protein modification by sugars, a primary endpoint for antiglycation agent efficacy, providing a clear reason to select Glycation-IN-1 over its less effective analogs.
- [1] Haque A, Khan MWA, Alenezi KM, Soury R, Khan MS, Ahamad S, Mushtaque M, Gupta D. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega. 2023 Dec 28;9(1):1810-1820. doi: 10.1021/acsomega.3c08463. View Source
